1-bromo-4-(4-fluorophenoxy)-2-methylbenzene
Description
1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a 4-fluorophenoxy group at the 4-position, and a methyl substituent at the 2-position. This structure is critical in medicinal chemistry and materials science due to its electronic and steric properties, which influence reactivity, lipophilicity, and biological activity. It has been utilized as an intermediate in antimalarial drug synthesis, particularly in the preparation of 4(1H)-quinolone derivatives .
Properties
CAS No. |
1160182-56-8 |
|---|---|
Molecular Formula |
C13H10BrFO |
Molecular Weight |
281.12 g/mol |
IUPAC Name |
1-bromo-4-(4-fluorophenoxy)-2-methylbenzene |
InChI |
InChI=1S/C13H10BrFO/c1-9-8-12(6-7-13(9)14)16-11-4-2-10(15)3-5-11/h2-8H,1H3 |
InChI Key |
SLVUNJMSVFVFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-methylbenzene with 4-fluorophenol in the presence of a base such as cesium carbonate and a copper catalyst like cuprous iodide. The reaction is typically carried out in a solvent such as 1,4-dioxane at elevated temperatures (around 90°C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed in Suzuki-Miyaura couplings.
Scientific Research Applications
1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a building block for pharmaceuticals.
Industry: Used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene in chemical reactions involves the activation of the bromine atom, which can be replaced by other groups in substitution reactions. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Substituent Modifications on the Phenoxy Group
- 1-Bromo-4-(difluoromethoxy)-2-methylbenzene (): Replaces the 4-fluorophenoxy group with a difluoromethoxy group. Key Differences:
- Increased lipophilicity (clogP ~2.8 vs. ~3.5 for the target compound, estimated from ).
- Enhanced metabolic stability due to the electron-withdrawing difluoromethoxy group.
Molecular formula: C₈H₇BrF₂O vs. C₁₃H₁₀BrFO for the target compound.
- 1-Bromo-4-(4-methoxyphenoxy)-2-methylbenzene (): Substitutes the 4-fluorophenoxy with a 4-methoxyphenoxy group. Key Differences:
- Lower lipophilicity (methoxy is less lipophilic than fluorophenoxy).
Positional Isomerism
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | clogP* | Key Substituents |
|---|---|---|---|---|
| 1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene | C₁₃H₁₀BrFO | 281.12 g/mol | ~3.5 | Bromine, methyl, 4-fluorophenoxy |
| 1-Bromo-4-(difluoromethoxy)-2-methylbenzene | C₈H₇BrF₂O | 237.04 g/mol | ~2.8 | Bromine, methyl, difluoromethoxy |
| 1-Bromo-4-(4-methoxyphenoxy)benzene | C₁₃H₁₁BrO₂ | 287.13 g/mol | ~2.3 | Bromine, methoxyphenoxy |
| 1-Bromo-2-(4-fluorophenoxy)-4-methylbenzene | C₁₃H₁₀BrFO | 281.12 g/mol | ~3.5 | Bromine, methyl, 2-fluorophenoxy |
*clogP estimated using methodology.
- Lipophilicity Trends: Fluorinated substituents (e.g., 4-fluorophenoxy, difluoromethoxy) increase clogP compared to methoxy or hydroxyl groups .
Biological Activity
1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.
Molecular Characteristics:
- IUPAC Name: 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene
- CAS Number: 1160182-56-8
- Molecular Formula: C13H10BrF O
- Molecular Weight: 295.12 g/mol
Structural Representation:
The compound features a bromine atom and a fluorophenoxy group attached to a methyl-substituted benzene ring, contributing to its unique reactivity and biological interactions.
The biological activity of 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene is primarily attributed to its ability to interact with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorophenoxy group may influence the compound's affinity for specific receptors or enzymes.
Key Mechanisms:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.
- Receptor Interaction: The compound may act as an inhibitor or modulator of specific biological pathways, potentially affecting processes such as cell proliferation and inflammation.
Biological Activities
Research indicates that 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene exhibits various biological activities:
-
Antitumor Activity:
- Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorine atom may enhance this effect by increasing lipophilicity and cellular uptake.
-
Anti-inflammatory Effects:
- The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in experimental models.
-
Antimicrobial Properties:
- Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further research in antibiotic development.
Research Findings and Case Studies
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of various aryl halides, including 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene. The results indicated a significant reduction in cell viability in breast cancer cell lines, with IC50 values suggesting potent activity at low concentrations.
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of phenolic compounds similar to 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene. The findings revealed that these compounds could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
